molecular formula C11H21ClN2O B1376575 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride CAS No. 1423025-80-2

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride

Cat. No.: B1376575
CAS No.: 1423025-80-2
M. Wt: 232.75 g/mol
InChI Key: VTXPGKPXLLRJNV-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride (CAS 1423025-80-2) is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . It is supplied as a high-purity (95%) material for research and development purposes . This compound is featured in scientific literature, indicating its use in materials science and chemistry research, such as in the study of organic electronic materials . As a piperidine derivative, it serves as a valuable building block or pharmaceutical intermediate in organic synthesis and medicinal chemistry research . The product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires specific storage conditions; it is recommended to be stored at -20°C for long-term stability (1-2 years) or at -4°C for shorter periods (1-2 weeks) . Safety information includes the signal word "Warning" and hazard statements indicating it may be harmful if swallowed, in contact with skin, or if inhaled . Researchers should consult the relevant safety data sheet and handle the product with appropriate precautions.

Properties

IUPAC Name

(4-amino-3-ethylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9;/h8-10H,2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXPGKPXLLRJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Coupling via Cyclopropanecarbonyl Chloride

One common approach involves the acylation of the piperidin-4-amine with cyclopropanecarbonyl chloride in the presence of a base such as diisopropylethylamine (Hünig’s base). The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature with stirring over an extended period (e.g., 16 hours) to ensure completion.

Step Reagents & Conditions Description
1 3-Ethylpiperidin-4-amine + cyclopropanecarbonyl chloride Slowly add acid chloride to amine solution in DCM with Hünig’s base at 20–25°C
2 Stirring for 16 hours Allows full conversion to the amide derivative
3 Work-up by filtration, washing, and solvent removal Purification prior to salt formation

This method yields the 1-cyclopropanecarbonyl-3-ethylpiperidin-4-amine intermediate with high selectivity and purity.

Protection and Deprotection Strategies

In some synthetic sequences, the piperidine nitrogen or amine functionalities are protected with tert-butyl carbamate (Boc) groups to prevent side reactions during acylation or alkylation steps. The Boc-protected intermediates are prepared by coupling with Boc-protected piperidine derivatives using coupling agents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and bases like diisopropylethylamine in solvents like dimethylacetamide (DMA).

Step Reagents & Conditions Description
1 3-Ethylpiperidin-4-amine + Boc anhydride or Boc-piperidine derivative Protection of amine groups to prevent side reactions
2 Coupling agent (HBTU), base (DIPEA), DMA solvent Facilitates amide bond formation with high efficiency
3 Boc deprotection with trifluoroacetic acid (TFA) Removal of Boc groups to regenerate free amine

This strategy allows selective functionalization and improved yields in multi-step syntheses.

Reductive Amination

An alternative or complementary approach involves reductive amination of piperidin-4-yl carbamate with cyclopropanecarbaldehyde to introduce the cyclopropanecarbonyl substituent. This reaction typically uses reducing agents such as sodium triacetoxyborohydride under mild acidic conditions.

Step Reagents & Conditions Description
1 Piperidin-4-yl carbamate + cyclopropanecarbaldehyde Formation of imine intermediate
2 Reducing agent (e.g., NaBH(OAc)3), mild acid Reduction of imine to amine
3 Boc deprotection (if applicable) Final deprotection to yield free amine

This method is useful for introducing the cyclopropanecarbonyl group with stereochemical control.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solutions. This step enhances the compound’s water solubility and stability, facilitating isolation as a crystalline solid.

Step Reagents & Conditions Description
1 Free base amine + HCl in ethanol or ether Salt formation under controlled temperature (e.g., room temperature to 40°C)
2 Stirring and cooling Precipitation of hydrochloride salt
3 Filtration and drying Isolation of pure 1-cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride

This salt formation is a standard pharmaceutical practice for amine-containing compounds.

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Outcome/Notes
Amide coupling Cyclopropanecarbonyl chloride, DIPEA, DCM Efficient acylation of piperidin-4-amine
Protection Boc anhydride or Boc-piperidine, HBTU, DIPEA Protects amine groups for selective reactions
Deprotection TFA Removes Boc protecting groups
Reductive amination Cyclopropanecarbaldehyde, NaBH(OAc)3 Alternative route to introduce cyclopropanecarbonyl
Hydrochloride salt formation HCl in ethanol or ether Enhances solubility and crystallinity

Research Findings and Optimization Notes

  • The use of Hünig’s base (N,N-diisopropylethylamine) is preferred to minimize side reactions during acylation, providing cleaner products and higher yields.
  • Reaction temperatures are generally maintained at or below room temperature (18–25°C) to control reaction rates and avoid decomposition of sensitive intermediates.
  • Boc protection/deprotection steps add flexibility in multi-step syntheses, allowing selective functional group transformations without undesired side reactions.
  • Reductive amination offers stereochemical control and can be optimized by adjusting reducing agent equivalents and reaction time to maximize yield.
  • The hydrochloride salt form is stable and suitable for pharmaceutical applications due to improved aqueous solubility and ease of handling.

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the piperidine ring significantly influence solubility, stability, and bioavailability. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine HCl 1-Cyclopropanecarbonyl, 3-Ethyl C11H20ClN2O 248.74 g/mol Predicted moderate lipophilicity (logP ~2.1) due to cyclopropane and ethyl groups
1-(4-Chlorobenzyl)piperidin-4-amine HCl 1-(4-Chlorobenzyl) C12H16Cl2N2 273.18 g/mol Higher logP (~2.8) due to aromatic chlorobenzyl group; enhanced membrane permeability
1-(3-Nitrobenzyl)piperidin-4-amine diHCl 1-(3-Nitrobenzyl) C12H17Cl2N3O2 314.19 g/mol Polar nitro group reduces logP (~1.9); potential instability under acidic conditions
1-(6-Chloropyrimidin-4-yl)piperidin-3-amine HCl 1-(6-Chloropyrimidin-4-yl) C9H14Cl2N4 249.14 g/mol Heteroaromatic substituent increases hydrogen-bonding capacity; moderate solubility

Key Observations :

  • Lipophilicity : Bulky hydrophobic groups (e.g., chlorobenzyl) increase logP, whereas polar groups (e.g., nitro, pyrimidinyl) reduce it. The cyclopropanecarbonyl group in the target compound balances moderate lipophilicity, favoring both solubility and permeability.
  • Stability : Nitro-substituted analogs may degrade under acidic/reducing conditions , while chloropyrimidinyl derivatives exhibit better stability in solution .
Analytical Method Compatibility

Reverse-phase HPLC (RP-HPLC) methods validated for piperidine analogs (e.g., accuracy within 98–102% for amitriptyline HCl ) suggest that the target compound can be analyzed using similar protocols. Stability studies indicate that hydrochloride salts generally maintain >95% purity under refrigerated conditions for 24 hours .

Biological Activity

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride is a novel compound with significant potential in pharmacology due to its unique structural features. The compound, with the molecular formula C11H21ClN2OC_{11}H_{21}ClN_2O and a molar mass of 232.75 g/mol, consists of a cyclopropanecarbonyl group attached to a piperidine ring, specifically at the 3-position, and an amine functional group at the 4-position. This structure suggests possible interactions with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders and other therapeutic applications.

The hydrochloride form of the compound enhances its solubility in water, which is crucial for its applications in pharmaceutical contexts. The synthesis of this compound involves several steps that require careful control of conditions to ensure high yield and purity.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Neurotransmitter Interaction : The compound may interact with neurotransmitter systems, which could position it as a candidate for treating neurological disorders.
  • Pharmacological Potential : Its unique structure provides avenues for further exploration in drug design and development.

The specific mechanisms of action remain to be fully elucidated; however, initial findings suggest potential interactions with various biological targets. Further pharmacokinetic and pharmacodynamic studies are necessary to assess these interactions comprehensively.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
1-(3,4-Dichlorophenyl)-3-methylpiperidin-4-amineContains a phenyl ring; chlorine substituentsKnown for potent analgesic effects
1-(2-Methylphenyl)-3-piperidinamineSubstituted piperidine with a methylphenyl groupExhibits selective serotonin reuptake inhibition
N,N-Dimethylpiperidin-4-amineDimethyl substitution on nitrogenUsed as an anesthetic agent

The cyclopropanecarbonyl moiety in this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Research on similar compounds has provided insights into their biological activities:

  • Cocaine Antagonists : A study involving analogs of piperidine demonstrated that structural modifications could lead to selective inhibition of norepinephrine reuptake while retaining binding selectivity for dopamine transporters (DAT) . This suggests that modifications in the piperidine structure can significantly influence biological activity.
  • Kinase Inhibitors : Investigations into small molecule kinase inhibitors have shown that modifications in similar piperidine structures can yield compounds with varying selectivity and potency against specific kinases . This highlights the importance of structural features in determining biological efficacy.

Future Directions

Further studies are necessary to elucidate the specific mechanisms of action and therapeutic efficacy of this compound. Research should focus on:

  • In Vitro and In Vivo Studies : Conducting comprehensive studies to determine the compound's pharmacokinetics, pharmacodynamics, and potential therapeutic applications.
  • Structure-Activity Relationship (SAR) Studies : Exploring how various modifications to the compound's structure affect its biological activity.

Q & A

Q. What are the standard synthetic routes for 1-cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride?

The compound is typically synthesized via Mannich reactions , where a ketone, amine, and formaldehyde derivative undergo condensation. For example:

  • Step 1 : React a cyclopropane-containing ketone (e.g., cyclopropanecarbonyl chloride) with 3-ethylpiperidin-4-amine in the presence of a base.
  • Step 2 : Purify the intermediate using column chromatography or recrystallization.
  • Step 3 : Form the hydrochloride salt by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) .

Q. Key Reaction Conditions :

ParameterTypical Range
Temperature0–25°C (Step 1)
SolventDichloromethane/EtOH
Yield87–98% (optimized)

Q. Which analytical techniques are recommended for characterizing this compound?

Rigorous characterization requires:

  • NMR Spectroscopy : Confirm structural integrity via 1H^1H/13C^{13}C NMR (e.g., cyclopropane protons at δ ~1.0–2.0 ppm, piperidine signals at δ ~2.5–3.5 ppm).
  • X-ray Crystallography : Resolve stereochemistry and confirm salt formation (e.g., hydrochloride coordination to the amine) .
  • HPLC-Purity Analysis : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) .

Q. Critical Data Interpretation :

  • Discrepancies in melting points or spectral data may indicate residual solvents or polymorphic forms.

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture .

Advanced Research Questions

Q. How can experimental design (DoE) optimize the synthesis yield?

Apply statistical DoE to identify critical variables:

Factors to Test : Reaction time, temperature, molar ratios, and solvent polarity.

Response Surface Methodology (RSM) : Model interactions between variables (e.g., higher temperatures may reduce cyclopropane stability).

Validation : Confirm optimized conditions with triplicate runs (target: ≥95% yield) .

Case Study : A Central Composite Design (CCD) reduced reaction steps from 5 to 3 while maintaining 94% yield .

Q. How to resolve contradictions in reported biological activity data?

Conflicting data (e.g., cytotoxicity vs. inactivity) may arise from:

  • Impurity Profiles : Use LC-MS to detect trace byproducts (e.g., unreacted amine or cyclopropane derivatives).
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and control for pH/temperature in bioassays .
  • Computational Validation : Perform molecular docking to verify target binding affinity discrepancies .

Q. What strategies enhance the stability of the hydrochloride salt in aqueous solutions?

  • pH Adjustment : Maintain pH 4–6 to prevent free base precipitation.
  • Lyophilization : Convert solutions to stable lyophilized powders.
  • Excipient Screening : Add stabilizers like trehalose or mannitol (test via accelerated stability studies at 40°C/75% RH) .

Q. How does the cyclopropane moiety influence the compound’s reactivity?

The strained cyclopropane ring:

  • Electrophilic Susceptibility : Prone to ring-opening under strong acidic/basic conditions (e.g., HCl/NaOH).
  • Steric Effects : Impacts nucleophilic substitution kinetics at the piperidine nitrogen.
  • Metabolic Stability : Cyclopropane reduces oxidative metabolism in liver microsome assays .

Q. What are the challenges in scaling up synthesis from lab to pilot plant?

  • Heat Transfer : Mitigate exothermic reactions using jacketed reactors.
  • Continuous Flow Systems : Improve reproducibility for cyclopropane coupling steps .
  • Purification : Replace column chromatography with solvent/antisolvent crystallization (e.g., EtOH/water) .

Methodological Tables

Q. Table 1. Comparison of Characterization Techniques

TechniqueApplicationLimitations
X-ray DiffractionAbsolute stereochemistryRequires single crystals
HPLC-MSPurity + impurity profilingLow sensitivity for non-UV
13C^{13}C NMRCyclopropane carbon confirmationSignal overlap in complex mixtures

Q. Table 2. Key Reaction Variables in DoE

VariableLow LevelHigh LevelOptimal (Predicted)
Temperature (°C)204030
Molar Ratio1:11:1.21:1.1
Solvent (EtOH:H2O)70:3090:1080:20

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride
Reactant of Route 2
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1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride

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